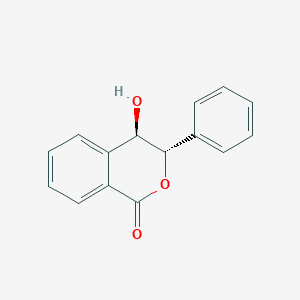
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound is known for its unique structural features, which include a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a benzopyranone derivative, using chiral catalysts or reagents. For example, the enantioselective reduction of N-benzyl 4-substituted glutarimides employing oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol has been reported to yield high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative with different stereochemistry.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophilic reagents like nitric acid or halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.
Applications De Recherche Scientifique
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate enzymatic reactions, depending on the specific target and the nature of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-4-(4’-fluorophenyl)-3-hydroxymethyl-piperidine
Uniqueness
What sets (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one apart from similar compounds is its unique combination of a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64283-88-1 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
(3S,4R)-4-hydroxy-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,13-14,16H/t13-,14+/m1/s1 |
Clé InChI |
PIXLVLGRBHSGQR-KGLIPLIRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](C3=CC=CC=C3C(=O)O2)O |
SMILES canonique |
C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


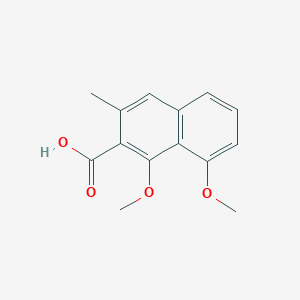
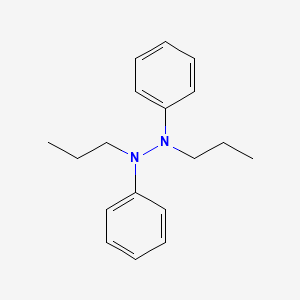
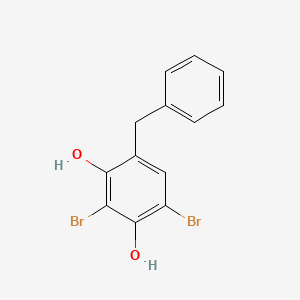
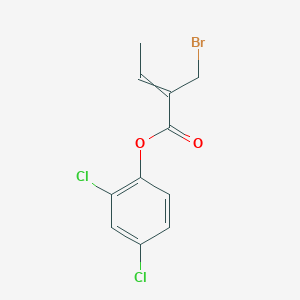
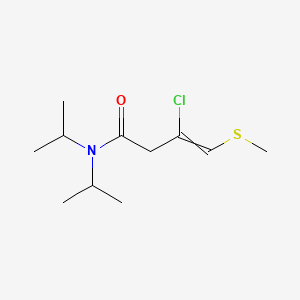
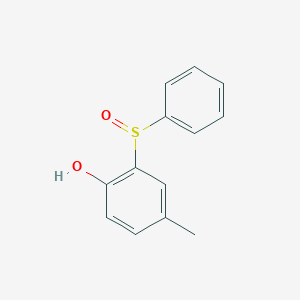
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
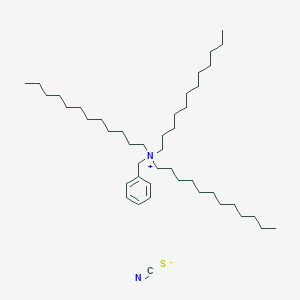
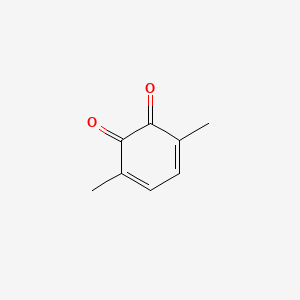
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
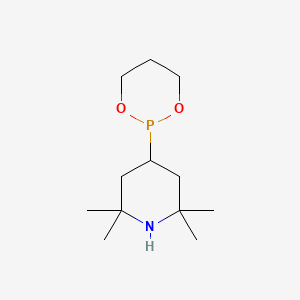

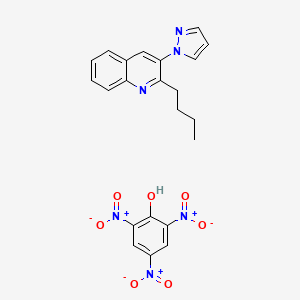
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
